molecular formula C6H2BrClFI B2409345 4-Bromo-2-chloro-3-fluoroiodobenzene CAS No. 1917307-72-2

4-Bromo-2-chloro-3-fluoroiodobenzene

Cat. No. B2409345
CAS RN: 1917307-72-2
M. Wt: 335.34
InChI Key: NCDCMTZSIZCQSZ-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-3-fluoroiodobenzene, also known as 2-chloro-1-fluoro-4-iodobenzene [IUPAC name], is a polyhalobenzene . It is a pyrrole with a carbazole ring system .


Synthesis Analysis

This compound is synthesized by the reaction of iodobenzene and chloroform, followed by the addition of ammonium chloride . The iodide and bromide functional groups are preferred in metal-catalysed cross-coupling reactions .


Molecular Structure Analysis

The molecular formula of this compound is C6H2BrClFI . It has a molecular weight of 335.34 .


Chemical Reactions Analysis

The fluoride group in this compound is favorable for nucleophilic aromatic substitution, i.e., nucleophilic displacement of the fluorine atom with the amine derivative, creating a substituted aryl amine bond . It also participates in the synthesis of 3-carboxythiophene analogs .


Physical And Chemical Properties Analysis

This compound has unique chemical and physical properties, including its ability to form stable complexes with other molecules, its high solubility in organic solvents, and its low toxicity. It has a molecular weight of 335.34 .

Scientific Research Applications

Electrochemical Fluorination

  • Electrochemical Fluorination in Halobenzenes : A study examined the electrochemical fluorination of various halobenzenes, including chloro-, bromo-, and fluorobenzene compounds. This process involves cathodic dehalogeno-defluorination and anodic oxidation, producing various halogenated and fluorinated compounds (Horio et al., 1996).

Synthesis of Radiochemicals

  • One-Step Preparation of Fluorine-18 Labelled Synthons : Research on the preparation of fluorine-18 labelled compounds, including fluorobromo- and fluoroiodobenzene, used as precursors in organometallic nucleophilic reagents. This research is significant for medical imaging and diagnostics (Gail & Coenen, 1994).

Vibrational Spectra Analysis

  • Vibrational Spectra in Halobenzene Cations : A study focused on the vibrational spectra of halobenzene cations, including fluoro-, chloro-, bromo-, and iodobenzene, to understand their electronic states and ionization energies. This is vital in spectroscopy and molecular physics (Kwon, Kim & Kim, 2002).

Photoreactions and Chemical Interactions

  • Photoreactions with Cyclopentene : The photoreactions of various halobenzenes, including chloro-, bromo-, and iodobenzene, with cyclopentene were studied, showing different reaction patterns. Such studies are crucial in understanding chemical interactions under light exposure (Bryce-smith, Dadson & Gilbert, 1980).

Electrolyte Additives in Batteries

  • Use as Electrolyte Additives in Lithium-Ion Batteries : A novel bi-functional electrolyte additive for lithium-ion batteries was studied using compounds like 4-bromo-2-fluoromethoxybenzene. The additive improved overcharge protection and fire retardancy in batteries, demonstrating the chemical's potential in energy storage technology (Zhang, 2014).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral . It is recommended to avoid all personal contact, including inhalation, and to use protective clothing when the risk of exposure occurs .

properties

IUPAC Name

1-bromo-3-chloro-2-fluoro-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFI/c7-3-1-2-4(10)5(8)6(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDCMTZSIZCQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)F)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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